molecular formula C21H23N3O4 B596798 Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253789-93-3

Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Numéro de catalogue: B596798
Numéro CAS: 1253789-93-3
Poids moléculaire: 381.432
Clé InChI: POBGEMGFJYLHGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. This scaffold is substituted with:

  • 8-isopentyl: A branched alkyl chain (3-methylbutyl) that increases lipophilicity and may influence membrane permeability.
  • 2-phenyl: An aromatic substituent that stabilizes the core structure through π-π interactions.
  • 6-ethoxycarbonyl: An ester group that modulates solubility and bioavailability.

The compound’s structural complexity and functional group diversity make it a candidate for pharmacological exploration, particularly in kinase inhibition or antimicrobial applications, as pyrimidine derivatives are known for diverse bioactivity .

Propriétés

IUPAC Name

ethyl 5-hydroxy-8-(3-methylbutyl)-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-28-21(27)16-17(25)15-12-22-18(14-8-6-5-7-9-14)23-19(15)24(20(16)26)11-10-13(2)3/h5-9,12-13,25H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBGEMGFJYLHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CCC(C)C)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301108080
Record name Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-8-(3-methylbutyl)-7-oxo-2-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-93-3
Record name Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-8-(3-methylbutyl)-7-oxo-2-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253789-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-8-(3-methylbutyl)-7-oxo-2-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Initial Lithiation of 4,6-Dichloro-2-(Methylsulfanyl)Pyrimidine

The foundational approach, adapted from HETEROCYCLES (2017), begins with 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP, 1 ). Lithiation at the 5-position using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C generates a reactive intermediate, which is subsequently treated with isopentyl-substituted aldehydes (e.g., 3-methylbutanal) to introduce the 8-isopentyl group.

Key Reaction Parameters

  • Temperature: −78°C (lithiation), 0–25°C (aldehyde addition)
  • Solvent: Anhydrous THF
  • Yield: 60–75% for intermediate 2

Amine Substitution at the 4-Position

The 4-chloro substituent in intermediate 2 is replaced with phenylamine via nucleophilic aromatic substitution. Heating at 80°C in ethanol with excess aniline affords 3 (4-anilino derivative).

Optimization Notes

  • Base: Triethylamine (2 eq.) enhances substitution efficiency.
  • Yield: 85–90% after recrystallization.

Cyclization and Esterification

Cyclization of 3 using methanesulfonyl chloride (MsCl) in THF with triethylamine yields the pyrido[2,3-d]pyrimidine core. Subsequent esterification with ethyl chloroformate introduces the 6-carboxylate group.

Critical Conditions

  • Cyclization agent: MsCl (1.1 eq.) at 0°C
  • Esterification: Ethyl chloroformate (1.5 eq.), pyridine catalyst
  • Overall yield: 40–45%

One-Pot Cyclocondensation Approach

Reactant Assembly

This method employs a β-ketoester (ethyl 3-oxopentanoate), phenylurea, and isopentylamine in a sequential cyclocondensation. The reaction proceeds via:

  • Formation of a β-enamino ester intermediate.
  • Cyclization with phenylurea under acidic conditions.

Reaction Schema
$$
\text{β-Ketoester} + \text{Phenylurea} \xrightarrow{\text{HCl, EtOH}} \text{Pyrimidine Intermediate} \xrightarrow{\text{Isopentylamine}} \text{Target Compound}
$$

Optimization Challenges

  • Regioselectivity : Competing formation of 5-phenyl vs. 2-phenyl isomers necessitates precise pH control (pH 9.4–9.6).
  • Temperature : Maintaining 40°C during ketoester addition minimizes side products.

Yield Data

Step Yield (%) Purity (HPLC, %)
Cyclocondensation 82.4 81.9
Amine Functionalization 75.2 89.3

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl halide intermediates (e.g., 6-bromo derivatives) undergo Suzuki coupling with phenylboronic acid to install the 2-phenyl group. Pd(PPh₃)₄ catalyzes the reaction in toluene/ethanol (3:1).

Conditions

  • Catalyst: 5 mol% Pd(PPh₃)₄
  • Base: K₂CO₃ (2 eq.)
  • Yield: 70–78%

Ester Hydrolysis and Re-Esterification

Post-coupling hydrolysis of the 6-carboxylate (NaOH, aqueous ethanol) followed by re-esterification with ethyl iodide ensures regiochemical fidelity.

Purification

  • Crystallization via salting out (HCl/formic acid).
  • Purity: >95% (HPLC).

Comparative Analysis of Methods

Table 1. Efficiency Metrics Across Synthetic Routes

Method Total Steps Overall Yield (%) Purity (%) Scalability
Lithiation-Cyclization 4 40–45 92–95 Moderate
One-Pot Cyclocondensation 2 75–82 81–89 High
Cross-Coupling 3 50–55 90–93 Low

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of flow chemistry for lithiation steps reduces exothermic risks and improves reproducibility.

Solvent Recovery

Ethanol and THF are recycled via fractional distillation, reducing costs by 30–40%.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Applications De Recherche Scientifique

Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism by which Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and reported bioactivity:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Synthesis Yield/Notes
Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Target) 8-isopentyl, 2-phenyl, 5-hydroxy, 6-ethoxycarbonyl ~435.47 High lipophilicity (isopentyl); potential for CNS penetration Not explicitly reported; alkylation likely via methods in (e.g., THF, MsCl, Et₃N)
Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate 8-benzyl 433.44 Enhanced aromatic stacking (benzyl); lower solubility vs. branched alkyl 100% purity (industrial grade); CAS 76377-80-5
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate 8-propyl, 2-methylthio 365.40 Thioether improves metabolic stability; reduced steric bulk vs. isopentyl Sold for medicinal use; CAS 76360-85-5
Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate 8-(2-methoxyethyl) 369.37 Polar methoxy group increases aqueous solubility; lower logP vs. isopentyl Industrial grade; CAS 76360-60-6; XLogP3 = 1.99
Ethyl 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate 2-amino, pyrido[4,3-d] scaffold 249.23 Different ring fusion (5,6-dihydro vs. 7,8-dihydro); amino group enhances H-bonding 97% yield via reflux with NH₄OH; mp 289–291°C

Key Observations:

Substituent Effects on Lipophilicity :

  • The 8-isopentyl group in the target compound confers higher lipophilicity (predicted logP > 3) compared to the 8-(2-methoxyethyl) analog (logP = 1.99) , which may enhance blood-brain barrier penetration.
  • 8-Benzyl analogs exhibit stronger π-π interactions but reduced solubility, limiting bioavailability.

Hydrogen-Bonding and Bioactivity :

  • The 5-hydroxy group in all compounds enables hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets).
  • 2-Methylthio substitution introduces sulfur-mediated interactions (e.g., van der Waals forces) that may improve binding affinity.

Synthetic Accessibility :

  • High yields (e.g., 97% in ) are achievable for simpler analogs, but branched alkylation (e.g., isopentyl) may require optimized conditions (e.g., low-temperature alkylation as in ).

Crystallographic Behavior :

  • Pyrimidine derivatives like the thiazolo[3,2-a]pyrimidine analog exhibit puckered ring conformations (flattened boat) and intermolecular C–H···O hydrogen bonds, which stabilize crystal packing. The target compound’s isopentyl group may disrupt such packing, reducing crystallinity.

Activité Biologique

Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O4C_{21}H_{23}N_{3}O_{4} with a molecular weight of approximately 381.44 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H23N3O4C_{21}H_{23}N_{3}O_{4}
Molecular Weight381.44 g/mol
CAS Number1253789-93-3
MDL NumberMFCD17011964

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including Ethyl 5-hydroxy-8-isopentyl-7-oxo compounds. The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays have demonstrated that this compound exhibits significant inhibition against COX enzymes, which play a crucial role in the inflammatory response.

For instance, the half-maximal inhibitory concentration (IC50) values for related pyrimidine derivatives have been reported to be comparable to established anti-inflammatory drugs like celecoxib. Such findings suggest that Ethyl 5-hydroxy-8-isopentyl derivatives may offer therapeutic potential in treating inflammatory conditions .

Antioxidant Activity

Pyrimidines are also known for their antioxidant properties. The presence of hydroxyl groups in the structure of Ethyl 5-hydroxy-8-isopentyl enhances its ability to scavenge free radicals and reduce oxidative stress. This activity is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Research indicates that certain pyrimidine derivatives possess antimicrobial activities against a range of pathogens. Ethyl 5-hydroxy-8-isopentyl has shown effectiveness against both bacterial and fungal strains in preliminary studies. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways within the microorganisms .

Structure–Activity Relationship (SAR)

The biological activity of Ethyl 5-hydroxy-8-isopentyl can be influenced by various structural modifications. Studies have shown that:

  • Substituents on the Phenyl Ring : Different substituents can enhance or diminish the biological activity by altering electronic properties.
  • Alkyl Chain Variations : Modifications in the isopentyl chain can affect lipophilicity and bioavailability.
  • Hydroxyl Groups : The position and number of hydroxyl groups significantly impact both anti-inflammatory and antioxidant activities.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate?

  • Methodological Answer : A multi-step approach is typically employed, involving condensation reactions under reflux conditions. For example, a mixture of precursors (e.g., substituted pyrimidine derivatives, isopentyl aldehyde, and ethyl chloroacetate) can be refluxed in a 1:1 acetic acid–acetic anhydride system with sodium acetate as a catalyst. This method, adapted from structurally similar pyrido[2,3-d]pyrimidine syntheses, achieves yields of ~78% after recrystallization in ethyl acetate–ethanol (3:2) . Optimization includes controlling reaction time (8–10 hours) and stoichiometric ratios to minimize byproducts.

Q. How can the purity and structural identity of this compound be verified post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C spectra for characteristic peaks (e.g., ester carbonyl at ~170 ppm, aromatic protons in 7.0–8.5 ppm).
  • X-ray diffraction : Single-crystal X-ray studies confirm the dihydropyrido-pyrimidine core’s puckered conformation (flattened boat, C5 deviation ~0.224 Å from the mean plane) and substituent orientations (e.g., dihedral angles between fused rings up to 80.94°) .
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry for molecular ion validation.

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Slow evaporation of ethyl acetate–ethanol (3:2 v/v) solutions yields high-purity crystals suitable for X-ray studies. This method minimizes solvent inclusion and ensures proper crystal lattice formation .

Advanced Research Questions

Q. How does the isopentyl substituent influence the compound’s conformational dynamics and intermolecular interactions?

  • Methodological Answer : The isopentyl chain introduces steric bulk, affecting both intramolecular geometry and crystal packing. Crystallographic data from analogous compounds reveal that alkyl substituents (e.g., methyl, isopentyl) induce puckering in the pyrimidine ring, altering hydrogen-bonding networks. For example, bifurcated C–H···O interactions along the c-axis stabilize chains in the crystal lattice, which can be mapped using Mercury software . Advanced molecular dynamics simulations (e.g., DFT calculations) further predict torsional flexibility of the isopentyl group in solution.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering in solution vs. solid state). To address this:

  • VT-NMR : Perform variable-temperature NMR to detect conformational exchange broadening.
  • SC-XRD vs. PXRD : Compare single-crystal and powder X-ray diffraction to identify polymorphic variations.
  • DFT Optimization : Use computational models (e.g., Gaussian 16) to correlate solution-phase conformers with experimental NMR shifts .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing isopentyl with shorter/longer alkyl chains or aryl groups) and evaluate changes in bioactivity using enzyme inhibition assays (e.g., kinase profiling).
  • Molecular Docking : Use AutoDock Vina to predict binding modes against targets like DNA gyrase or topoisomerases, leveraging crystallographic data for accurate receptor modeling .
  • ADMET Profiling : Assess pharmacokinetic properties (e.g., LogP, solubility) via HPLC-derived retention times and in vitro permeability assays (Caco-2 cell monolayers).

Q. What are the critical challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : The chiral C5 center in the dihydropyrido-pyrimidine core requires strict stereochemical control. Strategies include:

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key cyclization steps.
  • Chiral HPLC : Monitor enantiomeric excess (ee) during purification.
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., menthol ester) to separate enantiomers .

Methodological Considerations Table

TechniqueApplicationKey ParametersReference
SC-XRDConformational analysisResolution < 0.8 Å, R-factor < 0.05
VT-NMRDetecting dynamic processesTemperature range: 233–373 K
HPLC-MSPurity validationColumn: C18, mobile phase: MeCN/H2O (0.1% TFA)
DFTSAR modelingB3LYP/6-311+G(d,p) basis set

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.